molecular formula C25H19N B2434942 2,4-Diphenyl-5H,6H-benzo[h]quinoline CAS No. 67913-78-4

2,4-Diphenyl-5H,6H-benzo[h]quinoline

Cat. No.: B2434942
CAS No.: 67913-78-4
M. Wt: 333.434
InChI Key: KUUGMPRCLPUABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diphenyl-5H,6H-benzo[h]quinoline is a heterocyclic aromatic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused ring structure, which includes both quinoline and benzene rings, making it a versatile scaffold for various chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-5H,6H-benzo[h]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization in the presence of catalytic systems. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like palladium or copper salts .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-5H,6H-benzo[h]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include hydroxylated, carbonylated, and various substituted derivatives of this compound .

Scientific Research Applications

Mechanism of Action

The primary mechanism by which 2,4-Diphenyl-5H,6H-benzo[h]quinoline exerts its effects is through DNA intercalation. This compound intercalates into the DNA double helix, disrupting the function of topoisomerase IIα, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA breaks, ultimately inducing cell death in rapidly proliferating cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diphenyl-5H,6H-benzo[h]quinoline is unique due to its specific structural features that allow for versatile chemical modifications and its potent biological activity as a topoisomerase IIα inhibitor. This makes it a valuable compound for both medicinal chemistry and material science applications .

Properties

IUPAC Name

2,4-diphenyl-5,6-dihydrobenzo[h]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25/h1-14,17H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUGMPRCLPUABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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